19-Hydroxycholesterol 3-acetate
Description
Endogenous Formation from Cholesterol
The initial and rate-limiting step in the biosynthesis of many steroid hormones is the modification of the cholesterol molecule. wikipedia.orgnih.gov The formation of 19-hydroxycholesterol (B27325) is a key hydroxylation reaction that sets the stage for further transformations.
The introduction of a hydroxyl group at the C19 position of cholesterol is a critical enzymatic step. This reaction is primarily catalyzed by a class of enzymes known as cytochrome P450s.
Cytochrome P450 enzymes are a diverse group of proteins that play a crucial role in the metabolism of a wide variety of compounds, including steroids. nih.gov Specifically, the enzyme CYP17A1, also known as 17α-hydroxylase/17,20-lyase, is a key player in steroidogenesis. wikipedia.orgwikipedia.org While its primary functions are 17α-hydroxylation of pregnenolone (B344588) and progesterone, it is also implicated in the 19-hydroxylation of cholesterol, marking a crucial step towards the synthesis of certain steroid hormones. The hydroxylation at the C19 position is a monooxygenase reaction, where one atom of molecular oxygen is incorporated into the cholesterol substrate. nih.gov
While cytochrome P450 enzymes are the primary catalysts for cholesterol hydroxylation, other enzymatic systems can also be involved in the oxidation of cholesterol. nih.govnih.gov For instance, cholesterol oxidase, a flavoenzyme found in bacteria, catalyzes the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond. d-nb.infoebi.ac.ukresearchgate.net Although not directly responsible for C19 hydroxylation, the broader enzymatic landscape of cholesterol modification highlights the diverse mechanisms nature employs to alter sterol structures.
Once 19-hydroxycholesterol is formed, it can undergo acetylation to produce 19-hydroxycholesterol 3-acetate. Esterification is a common mechanism for storing and transporting sterols. nih.gov In tissues, this process is often catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT), which transfers a fatty acid from an acyl-CoA molecule to the hydroxyl group of the sterol. nih.govmdpi.com Another key enzyme, lecithin-cholesterol acyltransferase (LCAT), is responsible for sterol esterification in plasma. nih.gov The structure of the sterol itself can significantly influence the rate of esterification by these enzymes. nih.gov The general mechanism of esterification involves the reaction of an alcohol (in this case, the 3-hydroxyl group of 19-hydroxycholesterol) with a carboxylic acid or its derivative, a process that can be catalyzed by acids. byjus.comlibretexts.orgorganic-chemistry.org
Downstream Metabolic Fates of this compound
This compound is not an end product but rather an intermediate that can be further metabolized. A particularly significant pathway involves its transformation by microorganisms into valuable steroid hormones.
Microorganisms possess a diverse array of enzymes that can carry out specific and efficient transformations of steroid molecules. nih.govnih.gov Research has demonstrated that various microbial species can utilize 19-hydroxycholesterol derivatives as substrates for the production of steroid hormones. For example, species of Nocardia have been shown to aromatize 19-hydroxypregnane derivatives into compounds like 3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one. nih.govnih.gov Furthermore, Septomyxa affinis can both aromatize the A ring and cleave the side chain of 19-hydroxyprogesterone (B1210570) to yield estrone. nih.govnih.gov
A study on the biotransformation of 3β-acetoxy-19-hydroxycholest-5-ene by Moraxella sp. revealed a pathway leading to the formation of estrone. core.ac.uk This transformation is initiated by the hydrolysis of the 3-acetate group, followed by oxidation of the resulting 3β-hydroxyl group and isomerization of the double bond. Subsequently, the side chain is cleaved to yield key intermediates that are further converted to estrone. core.ac.uk These microbial transformations highlight the potential of using these organisms as biocatalysts for the synthesis of medicinally important steroids from cholesterol-derived precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI Key |
ZUYKAEVLUWUNMD-KVHJHAPGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
Origin of Product |
United States |
Data Tables
Downstream Metabolic Fates of 19-Hydroxycholesterol 3-acetate
Microbiological Transformation Pathways to Steroid Hormones
Conversion to Estrone by Specific Microorganisms (e.g., Corynebacterium simplex, Bacterium cyclooxydans, Arthrobacter species)
Certain microorganisms are capable of transforming 19-hydroxycholesterol acetate (B1210297) into estrone, a type of estrogen. koreascience.kr This biotransformation is a key step in the microbial synthesis of sex hormones. koreascience.kr Genera such as Corynebacterium, Bacterium, and Arthrobacter are known for their ability to metabolize steroids. nih.gov
Further Oxidative and Derivatization Pathways of 19-Hydroxycholesterol
19-Hydroxycholesterol is an oxysterol, a class of molecules formed from the oxidation of cholesterol. mdpi.com This oxidation can occur through both enzymatic and non-enzymatic pathways. nih.gov The presence of a hydroxyl group at the 19th carbon position makes it a unique sterol metabolite. cymitquimica.com
Further derivatization of 19-hydroxycholesterol can occur, for instance, through the addition of an acetate group at the 3rd carbon position to form this compound. cymitquimica.com This modification enhances its solubility in organic solvents and can influence its biological activity and interactions with enzymes. cymitquimica.com Derivatization is a common strategy in analytical chemistry to improve the detection and quantification of sterols in biological samples. nih.govresearchgate.net
Conjugation Pathways of Hydroxycholesterols (e.g., Sulfation, Glucuronidation)
Hydroxycholesterols, including 19-hydroxycholesterol, can undergo conjugation reactions such as sulfation and glucuronidation. nih.gov These processes are generally considered detoxification pathways that increase the water solubility of lipophilic compounds, facilitating their excretion. nih.gov
Sulfation involves the transfer of a sulfonate group from a donor molecule to the hydroxycholesterol, a reaction catalyzed by sulfotransferase enzymes (SULTs). nih.gov Several SULT isoforms, such as SULT2A1, SULT1E1, and SULT2B1b, are known to be involved in the sulfation of hydroxysteroids. nih.gov This conjugation can modulate the biological activity of the parent molecule. For example, sulfation of 25-hydroxycholesterol (B127956) to 25-hydroxycholesterol-3-sulfate has been shown to regulate lipid metabolism and inflammatory responses. nih.gov While the parent compound can often be regenerated by sulfatases, the addition of the bulky sulfonate group generally limits further metabolism. nih.gov
Glucuronidation is another major conjugation pathway for sterols and other metabolites, though specific details regarding 19-hydroxycholesterol are less documented in the provided results. This process involves the addition of glucuronic acid, significantly increasing the polarity of the molecule for excretion. nih.gov
Integration into General Sterol Metabolism
19-Hydroxycholesterol is an intermediate in the broader network of sterol metabolism. ontosight.ai Sterols are essential components of eukaryotic cell membranes, and their biosynthesis and metabolism are tightly regulated processes. biorxiv.orgresearchgate.net Cholesterol itself is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. nih.govlibretexts.org
Oxysterols like 19-hydroxycholesterol play significant roles in regulating cholesterol homeostasis. ontosight.ai They can act as signaling molecules and ligands for nuclear receptors, such as the Liver X Receptors (LXRs), which control the expression of genes involved in cholesterol transport, storage, and catabolism. nih.govlipidmaps.org The formation of oxysterols is a critical step in the elimination of cholesterol from the body. nih.gov The intricate balance of cholesterol and its oxidized metabolites is crucial for maintaining cellular and organismal health. nih.govuthscsa.edu
Table 1: Chemical Properties of 19-Hydroxycholesterol and this compound
| Property | 19-Hydroxycholesterol | This compound |
| Synonyms | Cholest-5-en-3β,19-diol | (3β)-Cholest-5-ene-3,19-diol 3-Acetate |
| CAS Number | 561-63-7 nih.gov | 750-59-4 nih.gov |
| Molecular Formula | C27H46O2 chemspider.com | C29H48O3 usbio.net |
| Molecular Weight | 402.7 g/mol nih.gov | 444.7 g/mol nih.gov |
Synthetic Methodologies for 19 Hydroxycholesterol 3 Acetate and Analogs
Chemoenzymatic Synthesis Routes
Chemoenzymatic approaches leverage the specificity of enzymes for particular transformations, often in combination with traditional chemical reactions, to achieve desired molecular architectures. While specific chemoenzymatic routes for the direct synthesis of 19-hydroxycholesterol (B27325) 3-acetate are not extensively detailed in the provided information, the broader context of steroid and cholesterol synthesis points to the potential application of such methods. For instance, enzymes play a critical role in the natural biosynthesis and metabolism of cholesterol and related steroids.
The synthesis of cholesterol itself involves enzymes located in the endoplasmic reticulum and cytoplasm. jaypeedigital.com Key enzymatic steps include the condensation of acetyl-CoA molecules to form acetoacetyl-CoA and subsequently β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). jaypeedigital.com Furthermore, the esterification of the 3-hydroxyl group of cholesterol is an enzyme-catalyzed process in biological systems, primarily by acyl-CoA:cholesterol acyltransferases (ACATs) in cells and lecithin-cholesterol acyltransferase (LCAT) in plasma. creative-proteomics.comcreative-proteomics.comnih.gov These enzymes facilitate the transfer of a fatty acyl group to the cholesterol's hydroxyl group. creative-proteomics.comcreative-proteomics.com While these examples relate to the broader metabolism of cholesterol, they highlight the enzymatic machinery available that could potentially be harnessed in chemoenzymatic strategies for the synthesis of specific cholesterol esters like the 3-acetate derivative.
Chemical Synthesis Strategies
Chemical synthesis provides a versatile platform for the preparation of 19-hydroxycholesterol 3-acetate and its analogs, allowing for precise control over the introduction of functional groups and the modification of the steroid scaffold.
Regioselective Functionalization of the C19 Position of Cholesterol
The introduction of a hydroxyl group at the C19 position of cholesterol is a key step in the synthesis of 19-hydroxycholesterol and its derivatives. This transformation requires methods that can selectively target the sterically hindered C19 angular methyl group. One documented approach involves a multi-step sequence starting from cholesteryl acetate (B1210297). researchgate.net This process can include:
Initial reaction with N-bromoacetamide (NBA) and perchloric acid. researchgate.net
A subsequent reaction involving (diacetoxyiodo)benzene (B116549) (DIB) and iodine under photochemical conditions. researchgate.net
Reduction with zinc and acetic acid. researchgate.net
This sequence of reactions ultimately leads to the formation of 19-hydroxycholesterol acetate. researchgate.net Another strategy for C19 functionalization involves the use of photolytic reagents. For example, methiodide can be used in the photolysis-driven synthesis of this compound from 19-hydroxycholesterol in chloroform (B151607). biosynth.com The synthesis of a variety of C-19 functionalized cholesterol derivatives, such as those bearing oximino, amino, mercapto, and carboxylic acid groups, has also been reported, demonstrating the versatility of synthetic approaches to modify this position. nih.gov
Esterification Techniques for the 3-Hydroxyl Group
The esterification of the 3β-hydroxyl group of cholesterol is a fundamental transformation in the synthesis of this compound. This reaction converts the hydroxyl group into an acetate ester. In a laboratory setting, this is typically achieved using standard esterification methods. Acetic anhydride (B1165640) and sodium acetate can be used to convert a hydroxyl group to an acetate ester. wikipedia.org The esterification of the 3-hydroxyl group can also be accomplished using acyl chlorides, such as oleoyl (B10858665) chloride, in the presence of a base. nih.gov
In the context of 19-hydroxycholesterol, this esterification can be performed on the 19-hydroxycholesterol molecule itself, or the acetate group can be introduced at an earlier stage of the synthesis, for instance, by using cholesteryl acetate as a starting material. researchgate.net The esterification process results in the formation of a cholesterol ester, a more hydrophobic molecule compared to free cholesterol. creative-proteomics.com
Total Synthesis and Semisynthesis Approaches
The synthesis of complex molecules like this compound can be approached through total synthesis or semisynthesis.
Total Synthesis: This involves the complete construction of the molecule from simple, achiral starting materials. The total synthesis of cholesterol itself was a landmark achievement in organic chemistry, with notable contributions from the research groups of Robert Robinson and R.B. Woodward in the mid-20th century. wikipedia.org These lengthy and complex synthetic routes established the fundamental framework for constructing the intricate tetracyclic sterol core. wikipedia.org While a total synthesis of this compound is theoretically possible, it would be an exceptionally challenging and resource-intensive endeavor.
Semisynthesis: A more practical and common approach is semisynthesis, which starts from a readily available, structurally related natural product. In the case of this compound, cholesterol or cholesteryl acetate serves as an inexpensive and commercially available starting material. researchgate.net The synthesis then focuses on the specific chemical modifications required to introduce the 19-hydroxyl group and ensure the presence of the 3-acetate group. researchgate.net This approach significantly reduces the number of synthetic steps and is the preferred method for preparing such derivatives.
Advanced Analytical Chemistry Techniques for 19 Hydroxycholesterol 3 Acetate Quantification and Characterization
Chromatographic Separations for Oxysterols
Chromatography is an indispensable tool for the separation of oxysterols prior to their detection and quantification. aston.ac.uk The choice between gas chromatography (GC) and liquid chromatography (LC) depends on various factors, including the required resolution, analysis time, and the nature of the sample. aston.ac.uk
Gas Chromatography (GC) and Capillary GC
Gas chromatography is a well-established method for the analysis of sterols and oxysterols, valued for its high separation efficiency. ucl.ac.ukresearchgate.net For volatile compounds or those that can be made volatile through derivatization, GC offers excellent resolution. food-safety.com Capillary GC, in particular, has been highlighted as a valuable tool for the quantitative determination of various sterols. caymanchem.comtottori-u.ac.jp
The selection of the stationary phase is the most critical factor in optimizing GC separations as it directly influences selectivity. restek.comfishersci.ca The principle of "like dissolves like" governs the choice, where the polarity of the stationary phase should match that of the analytes for effective separation. fishersci.ca For oxysterols, which are more polar than cholesterol, a mid-polar stationary phase is often preferred. aston.ac.uk For instance, a trifluoropropylmethyl polysiloxane phase has been successfully used to separate positional isomers of oxysterols. aston.ac.uk Another effective stationary phase is a medium polarity 35%-diphenyl/65%-dimethyl polysiloxane material, which has demonstrated efficient separation of various biologically relevant oxysterols. researchgate.net
The optimization of the stationary phase composition can even be guided by computer modeling to achieve specific separation requirements. chromatographyonline.com The goal is to select the least polar column that can still achieve the desired separation, as highly polar phases may have lower maximum operating temperatures. food-safety.comrestek.com
The dimensions of the GC column, including its length, internal diameter (ID), and film thickness, significantly impact the efficiency and speed of the analysis. restek.com
Column Length: Longer columns provide greater efficiency and resolution, although the increase in resolution is proportional to the square root of the column length. food-safety.com Doubling the column length, for example, increases resolution by about 40% but also doubles the analysis time. food-safety.com Therefore, the shortest column that provides the necessary separation is generally recommended. food-safety.com
Internal Diameter (ID): The choice of ID is often dictated by the instrument and detector. food-safety.com Smaller ID columns (e.g., 0.1 mm) offer improved resolution and sensitivity but have a lower sample capacity. aston.ac.ukfood-safety.com Conversely, larger ID columns have a higher sample capacity but at the cost of reduced resolution and sensitivity. food-safety.com For many applications, a 0.25 mm ID column provides a good compromise between efficiency and sample capacity. fishersci.ca
Film Thickness: Thicker stationary phase films increase sample capacity and the retention of volatile compounds. food-safety.comfishersci.ca This can be advantageous for analyzing low-boiling point analytes. fishersci.ca A thinner film, on the other hand, can improve efficiency, which is crucial when reducing column length to shorten analysis time. aston.ac.uk
A notable example of optimizing column geometry for speed is the "fast gas chromatography" method for cholesterol oxidation products. aston.ac.uk By using a shorter (10 m), narrower ID (0.1 mm) column with a thin stationary phase film (0.1 µm), researchers were able to separate a mixture of oxysterols, including 19-hydroxycholesterol (B27325), in just 3.5 minutes. aston.ac.uk
Table 1: Impact of GC Column Parameters on Separation
| Parameter | Effect of Increase | General Recommendation |
|---|---|---|
| Stationary Phase Polarity | Increased retention of polar analytes. | Match phase polarity to analyte polarity. restek.comfishersci.ca |
| Column Length | Increased resolution and analysis time. food-safety.com | Use the shortest column that provides adequate separation. food-safety.com |
| Internal Diameter (ID) | Increased sample capacity, decreased resolution and sensitivity. food-safety.com | 0.25 mm ID is a common compromise. fishersci.ca |
| Film Thickness | Increased sample capacity and retention of volatiles. food-safety.comfishersci.ca | Thicker films for volatile analytes, thinner for high efficiency. aston.ac.ukfishersci.ca |
Liquid Chromatography (LC) Techniques
Liquid chromatography is a powerful and versatile technique for oxysterol analysis, offering several advantages over GC, such as not always requiring derivatization and generally providing higher sensitivity when coupled with mass spectrometry (LC-MS). aston.ac.uk
Both normal-phase and reversed-phase liquid chromatography have been employed for the separation of oxysterols. aston.ac.uk
Normal-Phase Liquid Chromatography (NPLC): In NPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane). aston.ac.uk Separation is based on the analytes' interactions with the stationary phase through hydrogen bonding and dipole interactions. aston.ac.uk NPLC has demonstrated good chromatographic resolution for oxysterol isomers. aston.ac.uk
Reversed-Phase Liquid Chromatography (RPLC): RPLC is the more common method for analyzing oxysterols in biological samples, particularly when using MS detection. aston.ac.ukuio.no It utilizes a hydrophobic stationary phase (most commonly C18) and a polar mobile phase, typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile. uio.no Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase, with more polar oxysterols eluting first. uio.no RPLC is favored for its robustness and compatibility with aqueous biological samples. uio.no The choice of organic modifier in the mobile phase can also influence the selectivity of the separation. uio.no
A comparison between NPLC and RPLC for oxysterol analysis found that RPLC provided superior sensitivity for all measured compounds. aston.ac.uk
High-performance liquid chromatography (HPLC) has emerged as a dominant technique for oxysterol analysis. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a reliable and flexible platform for quantification. mdpi.com
A sensitive HPLC method using a reversed-phase C18 column and UV detection has been developed for determining cholesterol in brain tissue without the need for derivatization. nih.gov The mobile phase consisted of isopropanol/acetonitrile/water, and the method demonstrated linearity over a wide range of concentrations. nih.gov For the analysis of oxysterols, including 24(S)-hydroxycholesterol, in plasma and cerebrospinal fluid, a highly sensitive two-dimensional LC-MS/MS assay has been developed. nih.gov This method uses a C18 guard column in the first dimension and an Eclipse XDB-C18 column in the second dimension. nih.gov
The optimization of HPLC conditions is crucial for achieving good separation and sensitivity. For instance, in one method for quantifying a series of oxysterols, a phenyl-hexyl column was used with a gradient elution of water with 0.3% formic acid and methanol. mdpi.com The addition of formic acid to the mobile phase was found to produce optimal peak shapes and sensitivity. mdpi.com
Table 2: Comparison of LC Techniques for Oxysterol Analysis
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Key Advantages |
|---|---|---|---|---|
| NPLC | Polar (e.g., silica) aston.ac.uk | Non-polar (e.g., hexane) aston.ac.uk | Adsorption, hydrogen bonding, dipole interactions. aston.ac.uk | Good resolution of isomers. aston.ac.uk |
| RPLC | Non-polar (e.g., C18) uio.no | Polar (e.g., water/methanol) uio.no | Hydrophobic interactions. uio.no | Robust, high sensitivity with MS, compatible with aqueous samples. aston.ac.ukuio.no |
| HPLC | Various (e.g., C18, phenyl-hexyl) mdpi.comnih.gov | Varies based on mode (e.g., isopropanol/acetonitrile/water) nih.gov | Varies with stationary phase. | High resolution, high sensitivity, versatile. nih.gov |
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry (MS) stands as a cornerstone for the sensitive detection and unambiguous identification of sterols, including 19-Hydroxycholesterol 3-acetate. Its coupling with chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) provides the high selectivity and specificity required for analyzing complex biological samples.
GC-MS and GC-EI/MS/MS for Sterol Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of sterols due to its excellent chromatographic resolution for separating isomers. nih.govresearchgate.net For compounds like sterols, which can be non-volatile, derivatization is a common and often necessary step to improve their thermal stability and volatility for GC analysis. researchgate.net The most common derivatization method is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.net
In the context of this compound, GC-MS analysis would typically involve the derivatization of the C-19 hydroxyl group to its TMS ether. The resulting molecule can then be readily analyzed. The electron ionization (EI) mass spectra of sterol derivatives produce characteristic fragmentation patterns that are invaluable for detailed structural characterization. researchgate.net Tandem mass spectrometry (GC-EI/MS/MS) further enhances specificity by selecting a precursor ion and fragmenting it to produce a product ion spectrum, which is highly specific to the analyte's structure. This technique is particularly useful for distinguishing between isomeric oxysterols. nih.gov In fact, GC-based methods can sometimes offer better resolution for certain isomers, such as 7α-hydroxycholesterol and 7β-hydroxycholesterol, compared to some LC-MS/MS methods. nih.gov
Interestingly, 19-hydroxycholesterol itself has been proposed and utilized as an effective internal standard for the quantitative determination of various sterols by capillary gas chromatography. psu.edu Its retention time falls centrally among many common sterols on the gas chromatogram, making it a suitable reference point for simultaneous analysis. psu.edu
| Parameter | Description | Relevance for this compound | References |
|---|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | High-resolution separation and identification of sterols. | nih.govresearchgate.net |
| Derivatization | Conversion of hydroxyl groups to more volatile derivatives (e.g., TMS ethers). | Necessary for the C-19 hydroxyl group to improve volatility and thermal stability. | researchgate.netresearchgate.net |
| Ionization | Electron Ionization (EI) | Provides reproducible and characteristic fragmentation patterns for structural elucidation. | researchgate.net |
| Tandem MS (MS/MS) | Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. | Allows for precise quantification and differentiation from isomeric interferences. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-ESI/MS/MS
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for lipidomics, offering a high-throughput and sensitive method for analyzing sterols and their esters directly from biological extracts. biorxiv.org Unlike GC-MS, LC-MS can often analyze compounds without the need for derivatization, although derivatization can be employed to significantly enhance ionization efficiency. biorxiv.orgbiorxiv.org For neutral lipids like sterols, which lack easily ionizable functional groups, electrospray ionization (ESI) can be challenging. nih.gov
To overcome poor ionization, various strategies are employed. Chemical derivatization to introduce a readily ionizable group, such as a picolinyl ester, can dramatically increase detection sensitivity in ESI-MS. nih.govnih.gov Another approach involves using additives in the mobile phase, such as ammonium (B1175870) acetate (B1210297), to promote the formation of adduct ions (e.g., [M+NH₄]⁺), which can be detected with greater sensitivity. lipidmaps.orgnih.gov
LC coupled with tandem mass spectrometry (LC-MS/MS), particularly using ESI, is a powerful method for both identification and quantification. nih.govcapes.gov.br The analysis is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides exceptional specificity, allowing for the quantification of target analytes even in highly complex biological matrices. nih.gov For cholesteryl esters, a common fragmentation pattern observed in positive ion ESI-MS/MS is the neutral loss of the fatty acid moiety, resulting in a characteristic product ion corresponding to the dehydrated cholesterol core (m/z 369.351). biorxiv.org This principle would apply to this compound, where characteristic fragments would be monitored for its quantification.
| Parameter | Description | Relevance for this compound | References |
|---|---|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput analysis compatible with complex lipid extracts. | biorxiv.org |
| Ionization | Electrospray Ionization (ESI) | Soft ionization technique suitable for thermally labile molecules. Sensitivity can be low for neutral sterols. | nih.govcapes.gov.br |
| Ionization Enhancement | Chemical derivatization (e.g., picolinyl esters) or mobile phase additives (e.g., ammonium acetate). | Crucial for improving the detection sensitivity of the sterol backbone. | nih.govnih.govnih.gov |
| Tandem MS (MS/MS) | Monitoring specific precursor-product ion transitions (SRM/MRM). | Provides high specificity and sensitivity for quantification in complex matrices. | nih.gov |
| Chromatography | Reverse-phase C18 columns are commonly used. | Separates sterols based on their hydrophobicity. | biorxiv.orglipidmaps.orgnih.gov |
Multi-stage Fragmentation Mass Spectrometry (MSn) for Structural Elucidation
Multi-stage fragmentation mass spectrometry (MSⁿ), particularly when performed in an ion trap mass spectrometer, is a powerful technique for the detailed structural elucidation of unknown compounds and for distinguishing closely related isomers. und.edunih.gov This method involves isolating a precursor ion (MS¹), subjecting it to collision-induced dissociation (CID) to generate product ions (MS²), and then selecting a specific product ion for further fragmentation (MS³), a process that can be repeated for subsequent stages (MSⁿ). nih.govchemrxiv.org
This technique provides profound insights into the molecular structure by revealing fragmentation pathways. chemrxiv.org For oxysterols, LC-MSⁿ (where n=3) has been successfully used to identify and characterize novel metabolites in complex samples like brain tissue. nih.govresearchgate.net The methodology often involves derivatization to enhance the initial ionization, followed by high-resolution mass analysis to determine the elemental composition of potential metabolites. The subsequent MS³ scans provide detailed structural information that allows for the characterization of the molecule, such as the position of hydroxyl groups. und.edunih.gov
For this compound, an MS³ experiment could proceed by first selecting the protonated or adducted molecular ion in MS¹, fragmenting it to produce a characteristic MS² spectrum (which might involve the loss of the acetate group), and then selecting a major MS² fragment ion for a further round of fragmentation (MS³). The resulting MS³ spectrum would contain ions revealing the core sterol structure and the location of the remaining hydroxyl group, confirming the identity of the compound with a high degree of confidence. nih.gov
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is critical for the accurate and reliable quantification of sterols from biological sources. The primary goals are to efficiently extract the target analyte, remove interfering substances, and concentrate the sample, all while preventing degradation or artifact formation.
Extraction Protocols from Biological Matrices
The extraction of sterols like this compound from biological matrices such as cells, tissues, or plasma is most commonly achieved using liquid-liquid extraction with organic solvents. nih.gov The Bligh and Dyer method, or modifications thereof, is a widely adopted protocol. nih.govlipidmaps.org This procedure typically uses a biphasic solvent system of chloroform (B151607) and methanol (or ethanol) in the presence of an aqueous phase (e.g., water or a buffer). lipidmaps.org
The general workflow involves homogenizing the biological sample in the solvent mixture. This disrupts cell membranes and denatures proteins, releasing the lipids into the organic phase. Deuterated internal standards are often added at the beginning of the extraction process to correct for analyte loss during sample preparation and for variations in ionization efficiency during MS analysis, enabling accurate quantification. nih.govlipidmaps.org After vortexing and centrifugation, the mixture separates into an upper aqueous phase and a lower organic phase containing the lipids. The organic layer is carefully collected, dried under a stream of nitrogen, and then reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis. biorxiv.org
| Step | Procedure | Purpose | References |
|---|---|---|---|
| Homogenization | Sample is homogenized in a solvent mixture (e.g., chloroform:methanol). | To disrupt cells/tissues and release lipids. | lipidmaps.org |
| Internal Standard Spiking | Addition of a known amount of a deuterated analog of the analyte. | For accurate quantification by correcting for procedural losses and matrix effects. | nih.govlipidmaps.org |
| Phase Separation | Addition of chloroform and an aqueous buffer followed by centrifugation. | To separate lipids (in the lower organic phase) from water-soluble components. | lipidmaps.org |
| Extraction & Drying | The organic phase is collected and the solvent is evaporated. | To isolate and concentrate the lipid fraction. | biorxiv.org |
| Reconstitution | The dried extract is redissolved in a solvent suitable for LC-MS or GC-MS injection. | To prepare the sample for analysis. | biorxiv.org |
Saponification Under Mild Conditions to Prevent Artifact Formation
Saponification is a chemical hydrolysis process, typically using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution, to cleave ester bonds. lipidmaps.org In sterol analysis, it is used to hydrolyze cholesteryl esters to release free cholesterol and other sterols for total sterol measurement. biorxiv.org However, this process must be carefully controlled, as harsh conditions (e.g., high temperatures or high alkali concentrations) can lead to the formation of analytical artifacts. researchgate.net For instance, the autoxidation of cholesterol can produce various oxysterols, which could be mistaken for endogenous metabolites. researchgate.net
Therefore, when saponification is necessary, it should be performed under mild conditions. This involves using lower temperatures and concentrations of the alkaline solution and may include the addition of antioxidants to the reaction mixture to quench free radicals and prevent unwanted oxidation. The goal is to ensure the complete hydrolysis of the target ester linkages, such as the acetate group at the C-3 position of this compound, without altering the core structure or introducing new, unintended chemical modifications. This careful approach is essential for obtaining a true and accurate profile of the sterols present in the original biological sample. researchgate.netlipidmaps.org
Derivatization for Enhanced Detection and Separation
In the analysis of sterols like this compound, derivatization is a crucial step to improve their chemical properties for analysis, particularly by gas chromatography (GC) and mass spectrometry (MS). This process involves chemically modifying the analyte to increase its volatility, thermal stability, and ionization efficiency, leading to enhanced detection and better separation from other components in a complex mixture. upenn.edumdpi.com
Trimethylsilyl (TMS) Ether Derivatives
The conversion of hydroxyl groups to trimethylsilyl (TMS) ethers is a common derivatization technique in sterol analysis for gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This process replaces the active hydrogen of the hydroxyl group with a non-polar TMS group, which significantly increases the volatility and thermal stability of the sterol molecule. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. researchgate.netnih.gov
For this compound, the free 19-hydroxyl group is susceptible to silylation. The derivatization reaction involves incubating the sterol extract with a silylating agent, like MSTFA, often in a solvent such as pyridine, at an elevated temperature (e.g., 80°C) to ensure the reaction goes to completion. nih.gov The resulting TMS ether derivative is more amenable to GC analysis, exhibiting improved peak shape and reduced retention time compared to the underivatized molecule. mdpi.comnih.gov GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode can then be used for sensitive and specific quantification. nih.gov
Table 1: GC-MS/MS Parameters for a Representative TMS-Derivatized Sterol
| Parameter | Value | Reference |
|---|---|---|
| GC Column | BPX5 | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Derivatization Reagent | MSTFA in Pyridine | nih.gov |
| Incubation | 80 °C for 1 hour | nih.gov |
| Detection Mode | MS/MS (MRM) | nih.gov |
This table represents typical conditions for the analysis of derivatized sterols and is not specific to this compound itself but is based on general protocols for similar compounds.
Picolinyl Ester Derivatization
Picolinyl ester derivatization is a powerful technique used to enhance the ionization efficiency of sterols in mass spectrometry, particularly for electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govnih.govmun.ca This method involves converting the hydroxyl group of the sterol into a picolinyl ester. The resulting derivative contains a nitrogen atom within the picolinyl moiety, which can be readily protonated, leading to a strong signal in positive ion mode mass spectrometry. mun.caresearchgate.net
This derivatization significantly improves the sensitivity of detection, with detection limits reported to be less than 1 pg on-column for some sterols. nih.gov The fragmentation of picolinyl ester derivatives in tandem mass spectrometry (MS/MS) yields characteristic product ions that are useful for structural elucidation. nih.govmun.ca For instance, the cleavage of the ester bond often results in a diagnostic fragment ion corresponding to the picolinyl moiety, aiding in the identification of the derivatized compound within a complex biological sample. nih.gov This technique is particularly valuable for the analysis of low-abundance sterols in small sample volumes, such as human serum. nih.gov
Table 2: Research Findings on Picolinyl Ester Derivatization of Sterols
| Finding | Analytical Technique | Benefit | Reference |
|---|---|---|---|
| Picolinyl esters enhance ionization efficiency and selectivity. | MALDI-TOF/MS | Improved detection and structural elucidation from diagnostic fragments. | nih.gov |
| Allows for highly sensitive and specific analysis of serum sterols. | LC-ESI-MS/MS | Detection limits < 1 pg on-column. | nih.gov |
| Picolinyl esters are easily detected as protonated molecular ions [M+H]⁺. | ESI/APCI-QIT MS | Useful for distinguishing among steryl isomers through MS³ fragmentation. | mun.ca |
Girard P Hydrazine (B178648) Derivatization
Girard P (GP) hydrazine derivatization is a specific chemical modification targeting keto (ketone) groups on the steroid nucleus. upenn.eduthermofisher.com This reagent reacts with ketones to form a hydrazone, which incorporates a permanently cationic quaternary ammonium group. upenn.edu The primary advantage of this derivatization is the significant enhancement of ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), as the molecule now carries a permanent positive charge. upenn.eduresearchgate.net
This strategy is particularly effective for analyzing ketosteroids, which may otherwise have poor ionization efficiency. escholarship.org The derivatization is relatively rapid and can lead to improved sensitivity and selectivity, and in some cases, can eliminate in-source fragmentation of the parent molecule. upenn.edu While this compound itself does not possess a keto group, this technique is highly relevant in sterolomics for the analysis of related ketosteroid compounds that may be present in the same biological sample. The derivatization allows for the multiplexed analysis of various steroids, including androgens like testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA), which contain keto-moieties. thermofisher.comescholarship.org
Table 3: Characteristics of Girard P Derivatization for Ketosteroids
| Feature | Description | Reference |
|---|---|---|
| Target Functional Group | Ketone (Keto-group) | upenn.eduthermofisher.com |
| Reagent | Girard's Reagent P (positively charged hydrazine) | upenn.edu |
| Reaction Product | Hydrazone with a permanent cationic charge | upenn.edu |
| Primary Benefit | Improved ESI-MS sensitivity and elimination of in-source fragmentation | upenn.edu |
| Application | Quantitative analysis of keto-steroids (e.g., testosterone, DHEA) in serum | thermofisher.comescholarship.org |
Application as Internal Standards in Quantitative Sterolomics
In quantitative sterolomics, an internal standard (IS) is essential for achieving accurate and precise measurements. nih.govresearchgate.net An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. nih.gov It is added to the sample at a known concentration at the earliest stage of sample preparation to correct for analyte loss during extraction, derivatization, and analysis. nih.govnih.gov
19-Hydroxycholesterol has been identified and utilized as a suitable internal standard for the quantitative determination of various sterols by capillary gas chromatography and mass spectrometry. tottori-u.ac.jpcaymanchem.comresearchgate.netresearchgate.net Its utility stems from several key properties. It is a naturally occurring cholesterol metabolite but is typically absent or present at very low levels in many biological samples, preventing interference with the measurement of endogenous sterols. nih.govtottori-u.ac.jp
Its chemical structure is similar to that of other sterols, ensuring that it behaves similarly during extraction and derivatization processes. tottori-u.ac.jp When analyzed by GC, its retention time is distinct from many other common sterols, allowing for clear separation and quantification. tottori-u.ac.jp Calibration curves constructed using 19-hydroxycholesterol as an internal standard show a linear relationship between the weight ratio and the peak area ratio for various sterols, confirming its suitability for accurate quantification. tottori-u.ac.jp The use of 19-hydroxycholesterol as an internal standard has been applied in the analysis of cholesterol oxidation products and other sterols in diverse biological matrices. researchgate.netlipidmaps.org
Table 4: Properties of 19-Hydroxycholesterol as an Internal Standard
| Property | Advantage in Quantitative Analysis | Reference |
|---|---|---|
| Chemical Similarity | Behaves like other sterols during sample preparation (extraction, derivatization). | tottori-u.ac.jp |
| Natural Abundance | Typically absent or at very low levels in analytical samples. | nih.govtottori-u.ac.jp |
| Chromatographic Behavior | Retention time is distinct from many authentic sterols on a GC chromatogram. | tottori-u.ac.jp |
| Linearity | Enables the creation of linear calibration curves for accurate quantification. | tottori-u.ac.jp |
| Proven Application | Used for the quantitative determination of sterols in various biological samples. | caymanchem.comresearchgate.netresearchgate.net |
| MS/MS Analysis | Has a specific MRM transition (420/385) for quantification in LC-MS. | lipidmaps.org |
Research Applications and Emerging Perspectives
Investigations in Cell-Based Assays and in vitro Systems
19-Hydroxycholesterol (B27325) 3-acetate, a C-19 functionalized derivative of cholesterol, serves as a valuable compound in biochemical research, particularly in studies concerning steroid metabolism and signaling. usbio.netcymitquimica.com Its structure, featuring a hydroxyl group at the 19th carbon and an acetate (B1210297) group at the 3rd position, provides a unique combination of polar and hydrophobic characteristics. cymitquimica.com This allows it to interact with biological membranes and proteins, while the acetate moiety can influence its solubility and biological activity. cymitquimica.com
In cell-based assays, hydroxycholesterols, as a class, are recognized as natural ligands for nuclear receptors such as the Liver X Receptors (LXR) and Retinoic acid-related orphan receptor gamma (RORγ). nih.gov These receptors are critical regulators of lipid metabolism, inflammation, and cholesterol homeostasis. nih.govmdpi.com The activation of LXR, for instance, leads to the expression of genes involved in cholesterol efflux, including ATP binding cassette protein A1 (ABCA1). researchgate.net
Researchers utilize compounds like 19-Hydroxycholesterol 3-acetate in in vitro systems, such as cultured human macrophages or hepatocytes, to probe these pathways. A typical experimental approach involves introducing the compound to the cell culture and subsequently measuring the transcriptional response of target genes. This is often accomplished through quantitative polymerase chain reaction (qPCR) to assess mRNA levels or through luciferase reporter assays where the receptor's activation is linked to the expression of a light-producing enzyme. nih.govmdpi.com The parent compound, 19-hydroxycholesterol, has also been employed as an internal standard for the precise quantification of other sterols in mass spectrometry analyses, highlighting the utility of such molecules in analytical biochemistry. caymanchem.com
Development of Chemoproteomics Probes for Oxysterol Interactome Mapping
Chemoproteomics represents a powerful strategy to identify the complete set of proteins—the interactome—that bind to a specific small molecule within a complex biological sample. For oxysterols like this compound, this technique offers a path to discover novel receptors and binding partners, thereby uncovering new biological functions.
The development of a chemoproteomics probe from this compound would involve its chemical modification to include two key features: a reactive group and an affinity tag.
Reactive Group : A photo-activatable group, such as a diazirine or benzophenone, would be incorporated into the molecule. Upon exposure to UV light, this group forms a highly reactive carbene or radical that covalently bonds to any nearby amino acid residues of an interacting protein. This cross-linking step permanently "captures" the binding partner.
Affinity Tag : A tag, most commonly biotin (B1667282), would be attached via a linker. After cross-linking, the biotin tag allows for the selective enrichment of the probe-protein complexes from the cell lysate using streptavidin-coated beads.
Once isolated, the captured proteins are identified using mass spectrometry. This unbiased approach can confirm known interactions (e.g., with LXR or RORs) and, more importantly, reveal previously unknown binding proteins. Mapping the interactome of this compound could provide significant insights into how it and other oxysterols exert their diverse effects across different cellular contexts. While a powerful hypothetical tool, specific chemoproteomic probes derived from this compound are an emerging area of research.
Engineering of Lipid Nanoparticles for Delivery Systems in Biological Research
Lipid nanoparticles (LNPs) are advanced delivery systems that have gained prominence in therapeutics and research. Engineering these nanoparticles to include this compound is an emerging perspective that could enhance its utility in biological studies. As a sterol derivative, it is structurally suited for incorporation into the lipid bilayer of an LNP.
The potential applications for such an engineered LNP are twofold:
Targeted Delivery Vehicle : LNPs can serve as carriers to deliver this compound to specific cells or tissues. This can overcome challenges related to the compound's solubility and bioavailability, ensuring it reaches its intracellular targets, such as nuclear receptors, more efficiently. This is particularly relevant for in vivo studies in animal models.
Functional Component of the Nanoparticle : Beyond being mere cargo, the this compound integrated into the LNP surface could act as a targeting ligand. If a target cell type expresses a surface receptor that binds to this oxysterol, the LNP could be guided specifically to that cell, enhancing the precision of delivery of either the oxysterol itself or another encapsulated therapeutic agent.
This approach remains a developing field, and the specific incorporation of this compound into LNPs for research applications is not yet widely documented. However, it represents a logical and promising future direction for leveraging the compound's biological activities.
Comparative Biochemical and Biological Studies with other Hydroxycholesterol Derivatives
The biological function of this compound can be better understood when compared with other well-characterized hydroxycholesterol derivatives. Oxysterols such as 7-hydroxycholesterol (B8083268) (7-HC), 25-hydroxycholesterol (B127956) (25-HC), and 27-hydroxycholesterol (B1664032) (27-HC) are key signaling molecules with distinct roles.
Origin : These oxysterols are generated by different enzymatic pathways. For example, 27-HC is produced by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), while 25-HC is synthesized by cholesterol 25-hydroxylase (CH25H). nih.govnih.gov This differential synthesis allows for tissue-specific and context-specific functions.
Nuclear Receptor Activation : A primary mechanism of action for many oxysterols is the activation of nuclear receptors. 25-HC and 27-HC are established endogenous ligands for LXR. nih.govnih.gov Studies in human macrophages have shown that the production of 27-HC upon cholesterol loading leads to the activation of LXR and the subsequent induction of target genes like ABCA1. nih.gov Other oxysterols have been identified as agonists for RORγ, linking cholesterol metabolism to immune function and development. nih.gov
Metabolic Fate : The metabolic fate of oxysterols varies. For instance, a significant portion of 24S-HC (80%) and 27-HC (84%) in human plasma is found in an esterified form. nih.gov The esterification of the 3β-hydroxyl group is a key metabolic step. nih.gov The presence of the 3-acetate group in this compound makes it a synthetic, pre-esterified molecule, which can alter its metabolic processing and interaction with enzymes compared to its non-acetylated counterparts.
The following table provides a comparative overview of these key oxysterols.
| Feature | 19-Hydroxycholesterol | 7-hydroxycholesterol | 25-hydroxycholesterol | 27-hydroxycholesterol |
| Primary Origin | Metabolite of cholesterol oxidation | Intermediate in bile acid synthesis (via CYP7A1) | Product of Cholesterol 25-hydroxylase (CH25H) | Product of Sterol 27-hydroxylase (CYP27A1) |
| Primary Known Receptor Target(s) | LXR/RORγ (as a class) nih.gov | LXR/RORγ | LXR, RORs nih.gov | LXR nih.gov |
| Key Biological Role | Substrate for steroid biotransformation usbio.netchemicalbook.com | Bile acid precursor | Antiviral activity, LXR activation nih.gov | LXR activation, cholesterol efflux nih.gov |
| Reported Effect on LXR Target Genes (e.g., ABCA1) | Likely induces expression (as a class) researchgate.net | Induces expression | Potent inducer nih.gov | Potent inducer nih.gov |
Q & A
Q. How is 19-Hydroxycholesterol 3-acetate synthesized and validated for purity in research settings?
Methodological Answer: The synthesis of this compound typically involves acetylation of 19-hydroxycholesterol using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Reaction Setup : Dissolve 19-hydroxycholesterol in anhydrous pyridine, add acetic anhydride, and stir under nitrogen at room temperature for 12–24 hours.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Validation : Confirm purity via HPLC (≥98% purity, C18 column, methanol:water eluent) and structural identity via 1H-NMR (e.g., characteristic acetyl proton resonance at δ 2.05 ppm) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is the gold standard:
- Derivatization : Silylate samples with BSTFA or TMCS to enhance volatility.
- Internal Standard : Use deuterated analogs (e.g., d7-cholesterol) or structurally similar sterols (e.g., 19-hydroxycholesterol) to correct for matrix effects .
- Quantification : Generate calibration curves (1–100 ng/mL range) and monitor ions specific to the acetylated derivative (e.g., m/z 368 for this compound).
Q. What are the key considerations when designing stability studies for this compound under thermal or oxidative conditions?
Methodological Answer:
- Experimental Design :
- Thermal Stability : Incubate samples at 60–100°C for 0–24 hours; analyze degradation products via GC-MS.
- Oxidative Stability : Expose to air or H2O2 (1–5% v/v) and monitor oxidation markers (e.g., 7-keto derivatives).
- Data Interpretation : Use kinetic models (e.g., first-order decay) to calculate half-lives. Reference degradation pathways from analogous sterols, such as cholesterol acetate .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification data when different internal standards are used for this compound?
Methodological Answer:
- Cross-Validation : Compare results using 19-hydroxycholesterol (polarity-matched) vs. d7-cholesterol (isotopically labeled).
- Calibration Harmonization : Normalize data using response factors derived from shared reference materials. For example, Menéndez-Carrión et al. (2008) resolved variability by applying uniform calibration curves for structurally related oxysterols .
Q. What experimental approaches are suitable for studying the interaction of this compound with lipid bilayers or lipid rafts?
Methodological Answer:
- Fluorescence Anisotropy : Label membranes with DPH or Laurdan probes; measure changes in membrane fluidity upon sterol incorporation.
- NMR Spectroscopy : Use <sup>13</sup>C-labeled this compound to track positional dynamics in model membranes (e.g., DMPC vesicles).
- Molecular Dynamics (MD) Simulations : Validate experimental data with in silico models to predict partitioning behavior .
Q. How should researchers address isomerization or degradation artifacts during long-term storage or analysis of this compound?
Methodological Answer:
- Stability-Indicating Assays : Employ UPLC-MS/MS to separate and quantify degradation products (e.g., 19-keto or 3β,19-diol derivatives).
- Storage Conditions : Store at -20°C under argon to minimize oxidation. Avoid repeated freeze-thaw cycles.
- Data Correction : Apply correction factors based on accelerated stability studies (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
